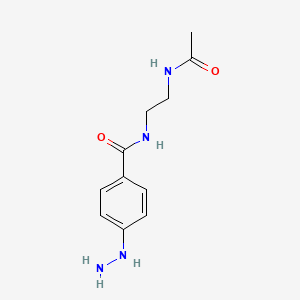
N-(2-acetamidoethyl)-4-hydrazinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetamidoethyl)-4-hydrazinylbenzamide is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-hydrazinylbenzamide typically involves the reaction of 4-hydrazinylbenzoic acid with 2-acetamidoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-acetamidoethyl)-4-hydrazinylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The acetamidoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamidoethyl group under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-acetamidoethyl)-4-hydrazinylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-acetamidoethyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-acetamidoethyl)acrylamide: Similar in structure but differs in the presence of an acrylamide group.
N-(2-acetamidoethyl)hydrazine carboximidamide: Contains a hydrazine carboximidamide group instead of a hydrazinylbenzamide moiety.
N-(2-acetamidoethyl)diaziridine: Features a diaziridine ring, which imparts different chemical properties.
Uniqueness
N-(2-acetamidoethyl)-4-hydrazinylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C11H16N4O2 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-(2-acetamidoethyl)-4-hydrazinylbenzamide |
InChI |
InChI=1S/C11H16N4O2/c1-8(16)13-6-7-14-11(17)9-2-4-10(15-12)5-3-9/h2-5,15H,6-7,12H2,1H3,(H,13,16)(H,14,17) |
Clave InChI |
COMBXNMCAMXOHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


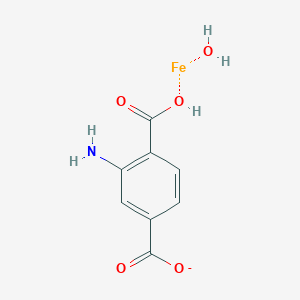
![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
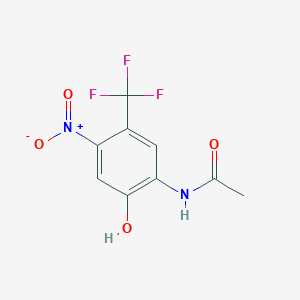
![ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B14803873.png)

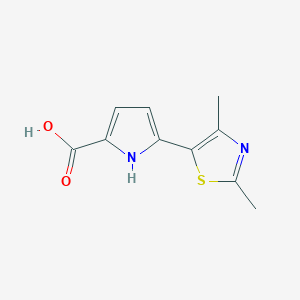
![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)

![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
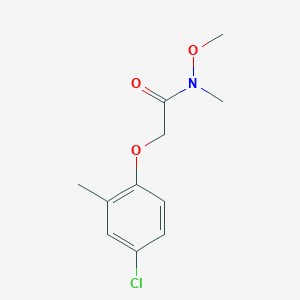


![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
